molecular formula C10H10F3NO B13557505 3-(2-(Trifluoromethoxy)phenyl)azetidine

3-(2-(Trifluoromethoxy)phenyl)azetidine

Cat. No.: B13557505
M. Wt: 217.19 g/mol
InChI Key: XLLKJUQUGBBTJQ-UHFFFAOYSA-N
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Description

3-(2-(Trifluoromethoxy)phenyl)azetidine is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(Trifluoromethoxy)phenyl)azetidine typically involves the reaction of 2-(trifluoromethoxy)benzyl chloride with azetidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 3-(2-(Trifluoromethoxy)phenyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-(2-(Trifluoromethoxy)phenyl)azetidine has found applications in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-(2-(Trifluoromethoxy)phenyl)azetidine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

  • 3-(2-(Trifluoromethoxy)phenyl)methylazetidine hydrochloride
  • 3-(2-(Trifluoromethoxy)phenyl)azetidine hydrochloride

Comparison: Compared to its analogs, this compound exhibits unique properties due to the presence of the trifluoromethoxy group. This group imparts increased stability and lipophilicity, making the compound more suitable for certain applications in medicinal chemistry and material science .

Properties

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

3-[2-(trifluoromethoxy)phenyl]azetidine

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)15-9-4-2-1-3-8(9)7-5-14-6-7/h1-4,7,14H,5-6H2

InChI Key

XLLKJUQUGBBTJQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC=CC=C2OC(F)(F)F

Origin of Product

United States

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